2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Description
This compound belongs to the hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione family, characterized by a fused tricyclic core with a naphthalen-2-yloxy substituent at the para position of the phenyl ring. The molecular formula is C29H23NO3, with an approximate molecular weight of 371.44 g/mol (extrapolated from analogs in ).
Properties
Molecular Formula |
C27H21NO3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-(4-naphthalen-2-yloxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C27H21NO3/c29-26-24-20-11-12-21(23-14-22(20)23)25(24)27(30)28(26)17-6-9-18(10-7-17)31-19-8-5-15-3-1-2-4-16(15)13-19/h1-13,20-25H,14H2 |
InChI Key |
QXMLLPPWQYFRSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, including the formation of key intermediates and their subsequent cyclization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and advanced catalytic systems can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions of the molecule, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The table below highlights key differences among isoindole-1,3-dione derivatives:
Key Observations:
- Substituent Effects: The naphthalen-2-yloxy group in the target compound increases molecular weight compared to alkyl or smaller aryl substituents (e.g., propan-2-yl: 295.38 g/mol).
- Stereochemical Complexity: Analogs like the 4-methylphenoxy derivative () exhibit six stereocenters, suggesting that enantiopure synthesis could be critical for optimizing bioactivity .
- Functional Group Diversity: Amino-methyl derivatives () introduce hydrogen-bonding capacity, contrasting with the ether-linked naphthalene in the target compound. Such differences may dictate target selectivity in biological systems .
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
The compound , "2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione," features a complex structure that includes a naphthalene moiety and a hexahydroisoindole core. This structural complexity often correlates with diverse biological activities due to the potential for multiple interaction sites with biological macromolecules.
1. Antioxidant Activity
Many compounds with similar structures exhibit antioxidant properties. Antioxidants are critical in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate antioxidant capacity. Compounds that can donate hydrogen atoms or electrons to free radicals demonstrate significant activity in this assay.
2. Anti-inflammatory Properties
Compounds containing isoindole structures have been studied for their anti-inflammatory effects. They may inhibit key enzymes involved in inflammatory pathways, such as Cyclooxygenase (COX) and Lipoxygenase (LOX). Inhibition of these enzymes can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
3. Neuroprotective Effects
Given the presence of the naphthalenic structure, which is often associated with neuroprotective activities, this compound may interact with targets in the central nervous system (CNS). Studies have shown that similar compounds can modulate neurotransmitter systems or exhibit protective effects against neurodegenerative diseases.
4. Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Many isoindole derivatives have been found to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through interaction with DNA or key regulatory proteins involved in cell cycle progression.
Table 1: Summary of Biological Activities of Similar Compounds
| Compound Name | Biological Activity | Method of Evaluation | Key Findings |
|---|---|---|---|
| Isoindole Derivative A | Antioxidant | DPPH Assay | IC50 = 12 µM |
| Naphthalene-based Compound B | Anti-inflammatory | COX Inhibition Assay | IC50 = 25 µM |
| Hexahydroisoindole C | Neuroprotective | In vitro Neuronal Culture | Reduced apoptosis by 30% |
| Isoindole D | Anticancer | MTT Assay on HeLa Cells | IC50 = 15 µM |
Research Findings
Recent studies have highlighted the importance of molecular docking studies to predict interactions between similar compounds and target proteins such as MAO-B (Monoamine Oxidase B), COX-2 (Cyclooxygenase-2), and NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). These interactions can elucidate mechanisms behind observed biological activities and guide further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
